Cesium Ionophore III, Selectophore(TM), function tested
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium Ionophore III, Selectophore™, function tested, is a highly specialized compound used in the preparation of ion-selective electrodes (ISEs). These electrodes are crucial in various analytical applications due to their ability to selectively bind cesium ions, allowing for precise measurements in complex matrices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cesium Ionophore III involves multiple steps, including the formation of a complex organic structure with specific functional groups that enable selective ion binding. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques.
Industrial Production Methods
Industrial production of Cesium Ionophore III requires stringent quality control to ensure high purity and functionality. The process involves large-scale organic synthesis, purification, and rigorous testing to meet the Selectophore™ standards.
Analyse Chemischer Reaktionen
Types of Reactions
Cesium Ionophore III primarily undergoes complexation reactions with cesium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The ionophore is used in conjunction with polymer matrices and plasticizers to form ion-selective membranes. Common reagents include polyvinyl chloride (PVC) and various plasticizers that provide the membrane with the necessary properties for ion selectivity.
Major Products Formed
The primary product formed is the ion-selective membrane, which incorporates Cesium Ionophore III to selectively bind cesium ions in analytical applications.
Wissenschaftliche Forschungsanwendungen
Cesium Ionophore III is widely used in scientific research, particularly in the fields of chemistry, biology, and environmental science. Its primary application is in the development of ion-selective electrodes for the detection and quantification of cesium ions in various samples. These electrodes are used in:
Environmental Monitoring: Detecting cesium contamination in soil and water.
Medical Diagnostics: Measuring cesium levels in biological fluids.
Industrial Processes: Monitoring cesium concentrations in manufacturing processes.
Wirkmechanismus
The mechanism of action of Cesium Ionophore III involves the selective binding of cesium ions through complexation. The ionophore’s structure provides specific binding sites that interact with cesium ions, facilitating their selective transport across the ion-selective membrane. This selective binding is crucial for the accurate measurement of cesium ions in complex matrices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Ionophore I (ETH 1001): Selective for calcium ions.
Sodium Ionophore X: Selective for sodium ions.
Potassium Ionophore III: Selective for potassium ions.
Uniqueness
Cesium Ionophore III is unique in its high selectivity for cesium ions, making it indispensable for applications requiring precise cesium measurements. Its specificity and stability under various conditions set it apart from other ionophores.
Eigenschaften
Molekularformel |
C44H52O12S4 |
---|---|
Molekulargewicht |
901.1 g/mol |
IUPAC-Name |
3,6,9,12,15,18,32,35,38,41,44,47-dodecaoxa-25,54,58,60-tetrathiaheptacyclo[28.27.1.12,55.121,49.019,24.026,31.048,53]hexaconta-1,19(24),20,22,26,28,30,48(53),49,51,55(59),56-dodecaene |
InChI |
InChI=1S/C44H52O12S4/c1-3-39-43-40(4-1)58-34-8-10-38-36(32-34)54-28-24-50-20-16-46-12-11-45-15-19-49-23-27-53-35-31-33(57-39)7-9-37(35)59-41-5-2-6-42(60-38)44(41)56-30-26-52-22-18-48-14-13-47-17-21-51-25-29-55-43/h1-10,31-32H,11-30H2 |
InChI-Schlüssel |
SKWFJTVNJUMXMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOC2=C3C=CC(=C2)SC4=CC=CC5=C4OCCOCCOCCOCCOCCOC6=C(C=CC=C6S3)SC7=C(C=C(S5)C=C7)OCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.